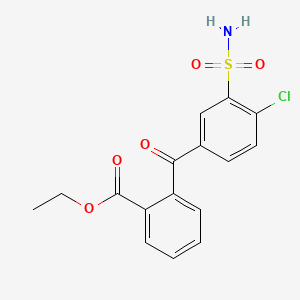

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

Description

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is a benzoate ester derivative featuring a 4-chloro-3-sulfamoylbenzoyl substituent. Its structural complexity arises from the sulfamoyl (–SO₂NH₂) and chloro (–Cl) groups on the benzoyl moiety, coupled with an ethyl ester linkage. This compound is pharmacologically relevant, as its related derivative, 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, is cited in the Brazilian Pharmacopoeia (6th edition) as a reference standard for chromatographic purity testing . The pharmacopeial requirements emphasize stringent impurity limits (<1.0% for primary impurities) and biological safety, including microbial contamination checks .

Properties

IUPAC Name |

ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO5S/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)24(18,21)22/h3-9H,2H2,1H3,(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRFXDOOJNYVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92874-73-2 | |

| Record name | Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092874732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 2-(4-CHLORO-3-SULFAMOYLBENZOYL)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7DB5UF9GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate typically involves the esterification of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Reduction Reactions: The sulfamoyl group can be reduced to an amine.

Oxidation Reactions: The benzoyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.

Reduction Reactions: Products include amine derivatives.

Oxidation Reactions: Products include carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is used in various scientific research fields due to its unique properties:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate involves its interaction with specific molecular targets and pathways. The chloro and sulfamoyl groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Reactivity

a) Ethyl 4-(Dimethylamino)benzoate

- Structure: Features a dimethylamino (–N(CH₃)₂) group at the para position of the benzene ring.

- Reactivity: In resin cement formulations, this compound exhibits a higher degree of conversion (polymerization efficiency) compared to 2-(dimethylamino)ethyl methacrylate, due to enhanced electron-donating effects from the dimethylamino group .

- Physical Properties : Resins containing this compound demonstrate superior mechanical strength and chemical stability, attributed to its efficient initiation kinetics .

Contrast with Target Compound :

- The chloro substituent may further enhance electron-withdrawing effects, influencing reactivity in synthesis or biological interactions.

b) Ethyl 4-[[2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate (CAS 686748-99-2)

- Structure : Contains a sulfonyl (–SO₂–) group linked to an indole moiety and a 2-chlorophenylmethyl substituent.

- Molecular Weight : 511.0 g/mol, with a high XLogP3 value (5.1), indicating significant hydrophobicity .

- Applications : Likely explored for bioactive properties due to the indole-sulfonyl pharmacophore.

Contrast with Target Compound :

Structural and Property Comparison Table

*Calculated based on formula C₁₆H₁₄ClNO₅S.

Analytical and Crystallographic Considerations

- Crystallography : Tools like SHELXL and SHELXTL are widely used for refining crystal structures of such compounds, leveraging hydrogen-bonding motifs from sulfamoyl groups to resolve packing arrangements .

- Chromatography : The Brazilian Pharmacopoeia employs TLC/UV to monitor impurities in 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid derivatives, ensuring compliance with ≤1.0% limits .

Biological Activity

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate, a compound with the CAS number 92874-73-8, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C16H14ClN O5S

- Molecular Weight : 367.80 g/mol

- Structure : The compound features a benzoate moiety substituted with a sulfonamide group, which is critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of sulfonamide derivatives similar to this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting a promising avenue for further exploration in antibiotic development .

- Anticancer Properties : Research focusing on CA inhibitors has shown that compounds targeting CA IX can reduce tumor growth in preclinical models. This compound's structural similarity to known CA inhibitors positions it as a candidate for further investigation in cancer therapeutics .

- Histone Acetylation Studies : In vitro studies have demonstrated that small molecules capable of inhibiting HATs can lead to altered gene expression profiles associated with cancer progression. The potential for this compound to act as a selective HAT inhibitor warrants additional research into its pharmacological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.